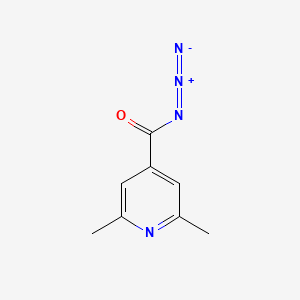
2,6-Dimethylisonicotinoyl azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethylisonicotinoyl azide is an organic compound with the molecular formula C8H9N3O It is a derivative of isonicotinic acid, where the hydrogen atoms at positions 2 and 6 on the pyridine ring are replaced by methyl groups, and the carboxyl group is converted to an azide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dimethylisonicotinoyl azide can be synthesized through a multi-step process. One common method involves the conversion of 2,6-dimethylisonicotinic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then treated with sodium azide to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dimethylisonicotinoyl azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Substitution Reactions: Sodium azide (NaN3) is commonly used as a nucleophile in substitution reactions.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.
Cycloaddition Reactions: Copper(I) catalysts are often used in the click reaction to facilitate the formation of triazoles.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Reduction Reactions: The primary amine derivative of this compound.
Cycloaddition Reactions: Triazole derivatives.
Applications De Recherche Scientifique
2,6-Dimethylisonicotinoyl azide has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s derivatives are explored for potential pharmaceutical applications, including as intermediates in drug synthesis.
Material Science: It is used in the development of new materials, such as polymers and dendrimers, through click chemistry.
Mécanisme D'action
The mechanism of action of 2,6-dimethylisonicotinoyl azide primarily involves its reactivity as an azide. The azide group is highly nucleophilic and can participate in various chemical reactions, such as nucleophilic substitution and cycloaddition. In biological systems, azides can inhibit enzymes by binding to their active sites, disrupting normal enzymatic activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylisonicotinic acid: The precursor to 2,6-dimethylisonicotinoyl azide.
2,6-Dimethylisonicotinoyl chloride: An intermediate in the synthesis of this compound.
Other Organic Azides: Compounds such as phenyl azide and benzyl azide, which also contain the azide functional group.
Uniqueness
This compound is unique due to the presence of both methyl groups on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
63905-53-3 |
|---|---|
Formule moléculaire |
C8H8N4O |
Poids moléculaire |
176.18 g/mol |
Nom IUPAC |
2,6-dimethylpyridine-4-carbonyl azide |
InChI |
InChI=1S/C8H8N4O/c1-5-3-7(4-6(2)10-5)8(13)11-12-9/h3-4H,1-2H3 |
Clé InChI |
UGLDUZIFHBWJHR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=N1)C)C(=O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


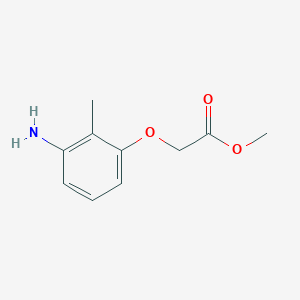
![Benzamide, N-[4-(1-benzoyl-3-piperidinyl)butyl]-N-methyl-](/img/structure/B13941321.png)
![2-ethyl-6-benzyl-2,6-Diazaspiro[3.4]octane](/img/structure/B13941326.png)

![Benzo[f]quinoline-2-carboxylicacid, 1-hydroxy-](/img/structure/B13941329.png)
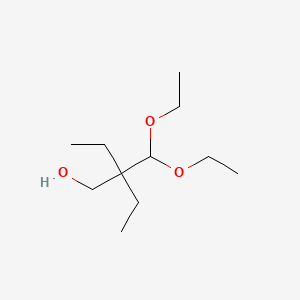

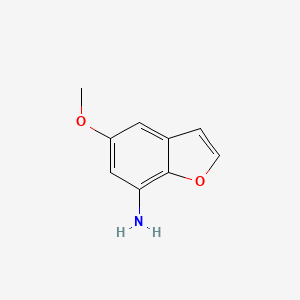

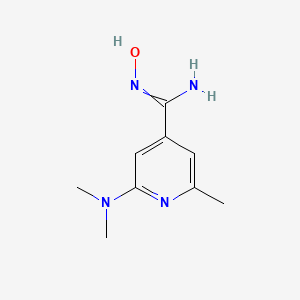
![trans-4-({[Tert-butyl(diphenyl)silyl]oxy}methyl)cyclohexanol](/img/structure/B13941371.png)

![Ethyl 6-[4-(tert-butoxycarbonyl)piperidin-1-yl]-5-cyano-2-methoxynicotinate](/img/structure/B13941383.png)

